2-(2-Furylmethylene)quinuclidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

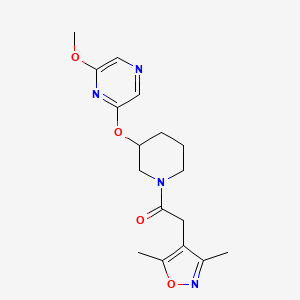

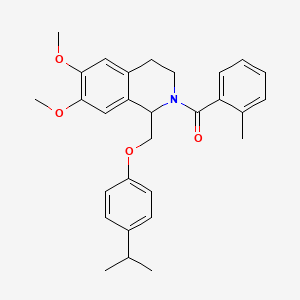

“2-(2-Furylmethylene)quinuclidin-3-one” is a chemical compound with the molecular formula C12H13NO2. It contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .

Molecular Structure Analysis

The molecular structure of “2-(2-Furylmethylene)quinuclidin-3-one” includes a furylmethylene group attached to a quinuclidinone. The molecule has a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 ketone .Applications De Recherche Scientifique

Superbases and Chemical Reactivity

The study by Bachrach and Wilbanks (2010) investigated the use of quinuclidine scaffolds for creating superbases. They found that substituents enhancing the basicity of pyridines and quinuclidines could stabilize the conjugate acid through hydrogen bonding, suggesting potential applications in synthetic organic chemistry for facilitating reactions requiring strong bases (Bachrach & Wilbanks, 2010).

Electrocatalysis and Oxidation Reactions

Kawamata et al. (2017) presented an electrochemical method for the oxidation of unactivated C–H bonds using quinuclidine. This approach, leveraging simple redox mediators, showcases the potential of quinuclidine derivatives in selective functionalization processes, indicating its utility in organic synthesis and material science (Kawamata et al., 2017).

Interaction with Transition Metal Complexes

Research by Musgrave and Lin (1973) explored the decomposition of transition metal tetrafluoroborates by strong base ligands, including quinuclidine. Their findings contribute to understanding the coordination chemistry of quinuclidine and its potential applications in the synthesis of transition metal complexes (Musgrave & Lin, 1973).

Molecular Magnetism and Refrigeration

Fang et al. (2018) synthesized tetra-nuclear lanthanide complexes based on quinuclidine derivatives, demonstrating their applications in cryogenic magnetic refrigeration and as single-molecule magnets. This research highlights the utility of quinuclidine-based compounds in developing new materials for magnetic storage and refrigeration applications (Fang et al., 2018).

Hydrogen Bonding and Molecular Association

Dega-Szafran et al. (2010) investigated the hydrogen bonding and molecular association in 2-(quinuclidinium)-butyric acid bromide hydrate. Their study provides insights into the structural and chemical properties of quinuclidine derivatives, which could inform the design of new chemical entities with specific interaction capabilities (Dega-Szafran et al., 2010).

Propriétés

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJEHXLQINNQQ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furylmethylene)quinuclidin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)